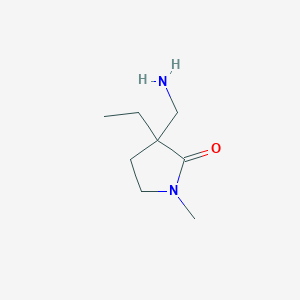![molecular formula C10H20N2O2 B13189777 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine is a complex organic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique stereochemistry and functional groups make it a valuable subject for research and application in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method includes the use of a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as phase transfer catalysis and the use of cheap, readily available raw materials are employed to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the functional groups attached to the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain proteins or enzymes, thereby modulating their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Morpholine derivatives: Compounds such as 4-methylmorpholine and its analogs, which feature the morpholine ring.
Uniqueness
What sets 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine apart is its combination of both pyrrolidine and morpholine rings, along with its specific stereochemistry. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-6-9(11-7-10)8-12-2-4-14-5-3-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
FEDFWGUIOGKMLW-UWVGGRQHSA-N |
SMILES isomérico |
CO[C@H]1C[C@H](NC1)CN2CCOCC2 |
SMILES canónico |
COC1CC(NC1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)
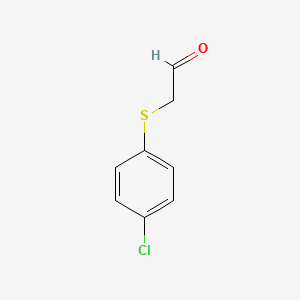
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
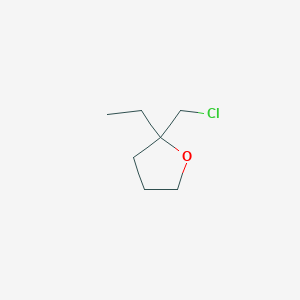
methanol](/img/structure/B13189738.png)
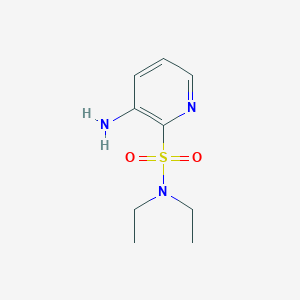
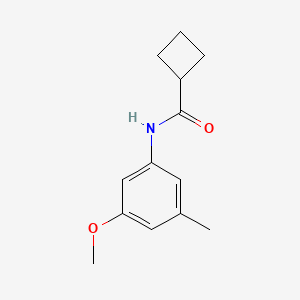
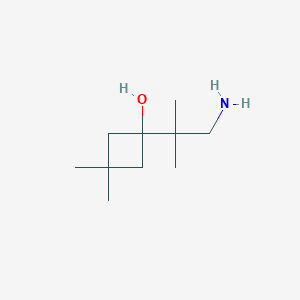

methanol](/img/structure/B13189756.png)

